2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Quinazoline derivatives have been studied for their structural aspects and properties, particularly in forming salt and inclusion compounds with various agents. For example, research on amide-containing isoquinoline derivatives has demonstrated their ability to form gels and crystalline solids upon treatment with mineral acids, highlighting their potential in material science for creating novel structures with specific properties (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potential of quinazolinyl acetamides has been demonstrated, where novel compounds synthesized from anthranilic acid showed promising activities. These findings suggest that related compounds could be explored for their therapeutic applications in pain management and inflammation (Alagarsamy et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of new quinazolinone derivatives have revealed their antibacterial activities, suggesting that structurally similar compounds might also possess antimicrobial properties that could be useful in developing new antibiotics or disinfectants (Singh et al., 2010).
Potential for Developing Antibacterial Agents
A study on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, containing quinoline linkage, demonstrated potent antibacterial activity against various microorganisms. This suggests that related chemical compounds, through structural modification and optimization, could serve as leads for developing new antibacterial agents (Bhoi et al., 2015).
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a radical approach . This interaction could lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
The compound may affect several biochemical pathways. Given its complex structure, it could potentially interact with multiple targets and influence various pathways .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
Given its potential interactions with multiple targets, it could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-19-9-5-6-16(12-19)14-26-22(29)15-28-21-11-10-18(25)13-20(21)23(27-24(28)30)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGFGAVOSADBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.